molecular formula C23H19ClN4OS B11091004 2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone

2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone

Cat. No.: B11091004
M. Wt: 434.9 g/mol
InChI Key: JEQOBCGXSRXSCE-UHFFFAOYSA-N
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Description

2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone: , also known by its chemical formula C26H20Cl2N6OS2 , is a complex organic compound. Let’s break down its structure:

  • The core consists of a 1,2,4-triazole ring, which is a five-membered heterocycle containing three nitrogen atoms.
  • Attached to the triazole ring, we find a phenyl group (C6H5), which contributes to the compound’s aromatic character.
  • The 4-chlorophenyl group (C6H4Cl) is also present, adding further complexity.
  • The sulfanyl (thiol) group (–SH) provides a sulfur atom.
  • Finally, the 1-phenylethanone moiety (C6H5COCH2) completes the structure.

Chemical Reactions Analysis

The compound may undergo several types of reactions:

    Oxidation: Oxidative processes could modify the triazole or phenyl rings.

    Reduction: Reduction reactions may target the nitro groups or other functional groups.

    Substitution: Substituting the chlorophenyl group or other substituents could lead to new derivatives.

    Condensation: Formation of the triazole ring likely involves condensation reactions.

Common reagents and conditions depend on the specific synthetic pathway, but they might include Lewis acids, bases, and catalysts.

Scientific Research Applications

    Medicinal Chemistry: Investigating its pharmacological properties, such as anticancer or antimicrobial activity.

    Materials Science: Exploring its use in organic electronics or sensors.

    Biological Studies: Assessing its impact on cellular processes.

Mechanism of Action

The exact mechanism remains unknown, but it likely interacts with cellular targets, possibly through binding to proteins or enzymes. Further studies are needed to elucidate its mode of action.

Comparison with Similar Compounds

. Highlighting its uniqueness will require more detailed investigations.

Properties

Molecular Formula

C23H19ClN4OS

Molecular Weight

434.9 g/mol

IUPAC Name

2-[[5-[(4-chloroanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone

InChI

InChI=1S/C23H19ClN4OS/c24-18-11-13-19(14-12-18)25-15-22-26-27-23(28(22)20-9-5-2-6-10-20)30-16-21(29)17-7-3-1-4-8-17/h1-14,25H,15-16H2

InChI Key

JEQOBCGXSRXSCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=CC=C(C=C4)Cl

Origin of Product

United States

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